
Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-” is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-” typically involves the following steps:
Diazotization: The starting material, 2-chloro-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as N-(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamine, under basic conditions to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for diazotization and coupling reactions.
- Efficient separation and purification techniques, such as crystallization and chromatography.
- Quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which may have different properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
Dyes and Pigments: The compound’s vivid color makes it suitable for use in dyes and pigments for textiles, inks, and plastics.
Analytical Chemistry: It can be used as a reagent in analytical techniques to detect and quantify various substances.
Biology
Biological Staining: The compound may be used in biological staining to visualize cells and tissues under a microscope.
Medicine
Industry
Materials Science: Used in the development of advanced materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of “Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-” depends on its specific application
Binding to Proteins: The compound may bind to specific proteins, altering their function and activity.
Interference with Cellular Processes: It may interfere with cellular processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-aminophenyl): A similar azo compound with different substituents.
Acetamide, N-(2-((2-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl): Another azo compound with a different substitution pattern.
Propriétés
Numéro CAS |
29649-47-6 |
|---|---|
Formule moléculaire |
C22H23ClN6O5 |
Poids moléculaire |
486.9 g/mol |
Nom IUPAC |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C22H23ClN6O5/c1-3-27(10-11-28-21(31)8-9-22(28)32)15-4-7-19(20(13-15)24-14(2)30)26-25-18-6-5-16(29(33)34)12-17(18)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,30) |
Clé InChI |
UDGFRBMYHZURLH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



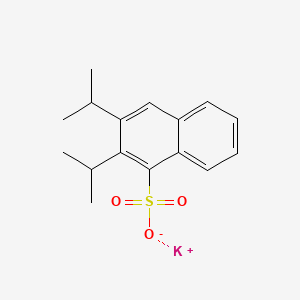
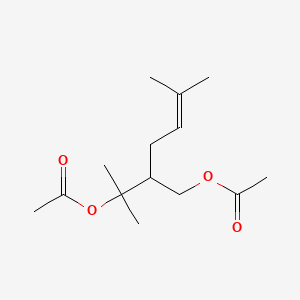
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)

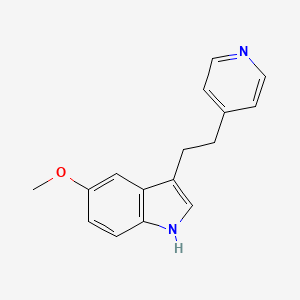
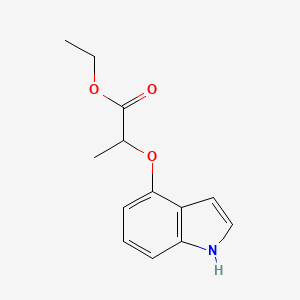


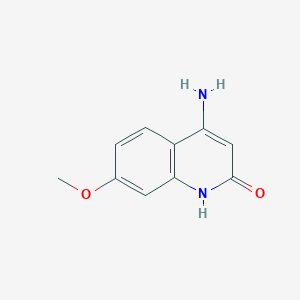
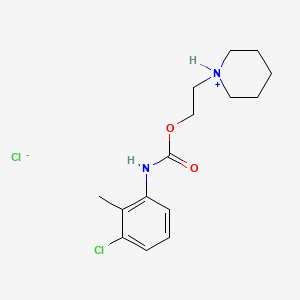
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)

